N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound features a fused thiazolo[3,2-a]pyrimidine core substituted with a 5-oxo group and a carboxamide moiety at position 4. The 1,3,4-thiadiazole ring at the carboxamide nitrogen is further functionalized with an ethylthio (-S-CH₂CH₃) group at position 5.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S3/c1-3-20-12-16-15-10(22-12)14-8(18)7-4-13-11-17(9(7)19)5-6(2)21-11/h4-5H,3H2,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNHTOVPTSOIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities. They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators. This suggests that the compound may interact with these targets, leading to a decrease in the production of these inflammatory mediators.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with inflammation. Inflammation is a complex process involving numerous biochemical pathways. The key mechanism of action of anti-inflammatory drugs often involves the suppression of the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins, and prostacyclins. The beneficial effects of anti-inflammatory drugs are credited to the deficiency of these eicosanoids.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its anti-inflammatory properties. By inhibiting the expression and activities of certain vital inflammatory mediators, the compound may reduce inflammation at the molecular and cellular levels.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, antifungal, and potential anticancer activities based on recent studies.
Chemical Structure and Properties
The compound features a complex structure comprising a thiadiazole moiety and a thiazolo-pyrimidine framework. Its molecular formula is with a molecular weight of 304.43 g/mol. The presence of the ethylthio group enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance:
- Study Findings : A series of derivatives containing the 1,3,4-thiadiazole group were synthesized and tested for their antimicrobial efficacy against various pathogens. One derivative showed significant antibacterial effects against Xanthomonas oryzae, with inhibition rates reaching up to 56% at concentrations of 100 μg/mL .
- Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, which are common mechanisms observed in thiadiazole derivatives .
Antifungal Activity
The antifungal potential of this compound has been evaluated against several fungal strains:
| Compound | Target Fungal Strain | Inhibition Rate (%) at 50 µg/mL |
|---|---|---|
| 6c | Phomopsis sp. | 89.6 |
| 6h | Botrytis cinerea | 85.1 |
| 6d | B. dothidea | 71.1 |
These results indicate that compounds with the thiadiazole scaffold can effectively inhibit fungal growth, suggesting potential applications in agricultural fungicides .
Anticancer Activity
The thiazolo-pyrimidine derivatives have also been explored for their anticancer properties:
- In Vitro Studies : Compounds similar to this compound were tested against various cancer cell lines. The results showed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents .
- Mechanistic Insights : The anticancer activity is believed to arise from the induction of apoptosis and cell cycle arrest in cancer cells. Structural modifications at specific positions on the thiazole ring can enhance these effects .
Case Studies
- Case Study on Antimicrobial Efficacy : A study highlighted the effectiveness of a related compound against Fusarium graminearum, showing an EC50 value of 33.70 μg/mL compared to commercial fungicides like hymexazol (67.10 μg/mL) . This suggests that structural variations can lead to improved biological activity.
- Clinical Relevance : Another investigation into the pharmacological significance of thiazole derivatives indicated their potential as lead compounds for developing new antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiadiazole derivatives, including N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. The results indicated:
- Against Escherichia coli : The compound demonstrated inhibition comparable to standard antibiotics like ampicillin.
- Against Listeria monocytogenes : It exhibited potent antibacterial activity, suggesting its potential as a therapeutic agent in food safety and clinical settings .
Anticancer Potential
Recent investigations have also highlighted the anticancer potential of this compound. Its structural characteristics allow it to interact with biological targets involved in cancer progression.
Case Study: Anticancer Activity
In a study focused on the synthesis and evaluation of thiazolo-pyrimidine derivatives, the compound was tested for its antiproliferative effects on various cancer cell lines:
- Cell Lines Tested : A375 (melanoma), MCF-7 (breast cancer), DU145 (prostate cancer).
- Findings : The compound showed promising results in inhibiting cell proliferation, particularly in the MCF-7 cell line with an IC50 value indicating effective cytotoxicity .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique structural features:
- Thiadiazole Ring : Contributes to antimicrobial activity.
- Thiazolo-Pyrimidine Core : Enhances interaction with biological targets relevant to cancer therapy.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | High against E. coli and L. monocytogenes | Effective against A375 and MCF-7 |
| N-(3-Cyano... | Structure | Moderate | Low |
| N-(5-Ethyl... | Structure | High against Xanthomonas oryzae | Moderate |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The ethylthio substituent distinguishes this compound from analogs with methylthio, benzylthio, or halogenated benzylthio groups. Key comparisons are summarized below:
Key Observations :
- Ethylthio vs. Benzylthio : Ethylthio derivatives (e.g., 5g, 5l) exhibit higher melting points (168–170°C) compared to benzylthio analogs (133–135°C), likely due to reduced steric hindrance and enhanced crystallinity .
- Yield Trends : Benzylthio-substituted compounds (e.g., 5h, 88% yield) generally show higher synthetic efficiency than ethylthio analogs (e.g., 5l, 68% yield), possibly due to improved solubility of intermediates .
Structural and Spectral Comparisons
- IR Spectroscopy : Analogs with carboxamide groups (e.g., compounds in ) show characteristic carbonyl stretches near 1700 cm⁻¹ (thiazolo[3,2-a]pyrimidine) and 1650 cm⁻¹ (carboxamide). The ethylthio group may introduce additional C-S stretches at ~600–700 cm⁻¹ .
- ¹H NMR : The ethylthio substituent would produce a triplet (~1.3 ppm, CH₃) and quartet (~2.5 ppm, CH₂) distinct from benzylthio analogs (aromatic protons at ~7.3 ppm) .
Functional Implications of Substituent Variations
- Electron-Donating vs.
- Hydrophobicity : The ethylthio group may improve lipid solubility relative to polar substituents (e.g., methoxy in 5k), influencing bioavailability .
Q & A
Q. What crystallographic techniques elucidate polymorphic forms?
- Methodology :
- PXRD : Compare experimental vs. simulated patterns to identify polymorphs.
- SC-XRD : Resolve hydrogen-bonding networks (e.g., N-H···O interactions) influencing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
